N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-17-10-4-2-3-5-11(10)19(15,16)13-8-12(14)6-7-18-9-12/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAXIQHBBFVXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of 3-hydroxytetrahydrofuran: This can be achieved through the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or via hydroboration of dihydrofuran derivatives using borane reagents.
Attachment of the benzenesulfonamide group: This step involves the reaction of 3-hydroxytetrahydrofuran with a suitable benzenesulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Introduction of the methoxy group: The final step involves the methylation of the phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydrofuran ring and methoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Findings and Implications
Substituent Impact : Halogenation (Cl, Br, I) enhances enzyme binding , while aromatic groups (chalcone, coumarin) improve anticancer activity . The hydroxytetrahydrofuran group may balance hydrophilicity and stereochemical complexity.
Synthetic Feasibility : Derivatives with ≥95% purity are achievable via Claisen-Schmidt condensation or sulfonylation .
Contradictions : While halogenation improves potency in enzyme inhibitors , it may reduce selectivity in receptor ligands (e.g., Tamsulosin’s ethoxy group ).
Q & A
Q. What are the key steps and challenges in synthesizing N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide?
- Methodology : The synthesis typically involves multi-step reactions:
Intermediate Formation : React 2-methoxybenzenesulfonyl chloride with 3-amino-3-hydroxytetrahydrofuran under basic conditions (e.g., NaHCO₃) to form the sulfonamide bond.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the product from unreacted starting materials and byproducts.
- Challenges :
- Steric hindrance from the tetrahydrofuran ring may reduce reaction efficiency.
- Hydroxyl group protection/deprotection may be required to prevent side reactions .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray Crystallography : Single-crystal diffraction data collected at 293 K (Mo-Kα radiation, λ = 0.71073 Å) refined using SHELXL-2018/3. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10:1 .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for sulfonamide (-SO₂NH- δ 7.5–8.0 ppm), methoxy (-OCH₃ δ ~3.8 ppm), and tetrahydrofuran hydroxyl (-OH δ 1.5–2.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with < 5 ppm mass accuracy .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Anticancer Activity : NCI-60 cell line panel screening (72-hour exposure, SRB assay). IC₅₀ values < 10 µM indicate potency. Compare results using COMPARE analysis to identify mechanisms shared with known agents .
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase IX) with 4-methylumbelliferyl acetate substrate. Monitor inhibition kinetics (Kᵢ < 100 nM suggests high affinity) .
Advanced Research Questions
Q. How can conflicting data in pharmacological assays (e.g., variable IC₅₀ across cell lines) be resolved?
- Methodology :
- Mechanistic Profiling : Use gene expression microarrays (Affymetrix U133A) to cluster activity patterns. Compounds with similar transcriptional profiles likely share targets .
- Target Validation :
CRISPR Knockout : Silence putative targets (e.g., NLRP3 inflammasome components) and re-test activity.
SPR Binding Assays : Measure direct interaction with recombinant proteins (KD < 1 µM confirms relevance) .
Q. What strategies optimize crystallographic refinement for this compound’s sulfonamide group?
- Methodology :
- Disorder Modeling : Split positions for flexible sulfonamide moieties using SHELXL’s PART command. Apply similarity restraints (SIMU) to anisotropic displacement parameters (ADPs) .
- Hydrogen Bond Analysis : Use WinGX to map interactions (e.g., O-H···O=S distances ~2.8 Å). Validate with Hirshfeld surface plots .
Q. How does the hydroxyl group in the tetrahydrofuran ring influence reactivity in derivatization?
- Methodology :
- Protection Strategies :
| Protecting Group | Conditions | Deprotection |
|---|---|---|
| Acetyl (Ac) | Ac₂O, pyridine | NaOH/MeOH |
| TBS | TBSCl, imidazole | TBAF/THF |
- Functionalization :
- Oxidation : TEMPO/NaClO₂ converts -OH to ketone (monitor by TLC, Rf shift from 0.3 to 0.6) .
- Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
